2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

Catalog No.
S14170685
CAS No.
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

Product Name

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)ethanol

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2

InChI Key

HMNGJWLZGNEWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CO)N

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a benzo[b]thiophene moiety. This compound features a unique structure that integrates an amino group attached to a two-carbon ethyl chain, which is further linked to a benzo[b]thiophene ring system. The molecular formula for this compound is C11H11NOSC_{11}H_{11}NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The benzo[b]thiophene structure contributes to the compound's chemical properties and biological activities, making it of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The hydroxyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation: It can participate in condensation reactions with aldehydes or ketones, forming imines or enamines under acidic or basic conditions.

These reactions highlight the versatility of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol in organic synthesis and its potential utility in creating more complex molecules.

Research into the biological activities of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol indicates potential applications in pharmacology. Compounds containing benzo[b]thiophene structures are often studied for their antimicrobial, anticancer, and anti-inflammatory properties. Specifically, derivatives of this compound have been evaluated for their ability to inhibit biofilm formation in uropathogenic Escherichia coli, suggesting that they may serve as novel antibacterial agents with antivirulence activity .

The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol typically involves several key steps:

  • Formation of the Benzo[b]thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors, such as reacting 2-bromobenzaldehyde with thiourea in a basic medium.
  • Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with the benzo[b]thiophene derivative under suitable conditions.
  • Final Hydroxylation: The final step involves hydroxylation to convert the intermediate into 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol.

These methods illustrate the synthetic pathways available for producing this compound, emphasizing its accessibility for further research.

The applications of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol span several domains:

  • Medicinal Chemistry: Due to its potential biological activities, it serves as a lead compound in drug discovery efforts aimed at developing new antimicrobial and anticancer agents.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds that may have pharmaceutical relevance.
  • Material Science: Its unique electronic properties make it suitable for applications in developing materials with specific optical characteristics.

Interaction studies involving 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol focus on its mechanism of action at the molecular level. The presence of both amino and hydroxyl groups allows it to engage in hydrogen bonding and other intermolecular interactions with biological targets such as enzymes or receptors. These interactions are crucial for understanding how this compound modulates biological activity and influences therapeutic outcomes .

Several compounds share structural similarities with 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol:

Compound NameStructure FeaturesUnique Attributes
2-AcetylbenzothiopheneLacks amino group; contains acetyl functional groupPrimarily used as a building block in organic synthesis
1-(Benzo[b]thiophen-2-yl)ethan-1-oneDifferent substitution pattern; ketone functional groupExhibits different reactivity due to ketone presence
2-AcetylthiopheneContains thiophene ring; lacks fused benzene ringLess complex structure compared to benzo[b]thiophene

Uniqueness: The distinct combination of both amino and hydroxyl functional groups in 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol enhances its reactivity and potential biological activity compared to similar compounds. This versatility makes it a valuable candidate for further exploration in medicinal chemistry and organic synthesis .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.05613515 g/mol

Monoisotopic Mass

193.05613515 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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